molecular formula C19H23N3O4S2 B2907624 N-(4-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-85-6

N-(4-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2907624
CAS No.: 851781-85-6
M. Wt: 421.53
InChI Key: JTMOKSHGWZKOFR-UHFFFAOYSA-N
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Description

N-(4-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H23N3O4S2 and its molecular weight is 421.53. The purity is usually 95%.
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Preparation Methods

Synthetic routes and reaction conditions: The synthesis often begins with the assembly of the pyrazole ring. The procedure typically involves the cyclization of 1,3-diketones with hydrazines under controlled acidic or basic conditions. This is followed by sulfonylation and subsequent methylation steps. Ethanesulfonamide can then be introduced through sulfonamide coupling reactions, using reagents like sulfonyl chlorides and a base such as triethylamine.

Industrial production methods: For industrial-scale production, advanced methods like continuous flow synthesis or catalytic hydrogenation could be employed to ensure yield efficiency. Automation and stringent reaction control are essential to maintain product purity and consistency.

Types of reactions it undergoes:

  • Oxidation: The aromatic groups can undergo electrophilic aromatic substitution reactions.

  • Reduction: Possible at the pyrazole ring.

  • Substitution: Can occur at various functional groups, particularly the sulfonyl and phenyl groups.

Common reagents and conditions used in these reactions:

  • Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

  • Reduction: Sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.

  • Substitution: Halogens or nucleophiles under catalytic or microwave-assisted conditions.

Major products formed from these reactions:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Reduced pyrazole derivatives.

  • Substitution: Substituted sulfonamides or phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in synthetic organic chemistry, aiding in the development of new molecules with potential biological activity.

Biology: Its structure suggests roles in binding to biological receptors, making it valuable in studies of receptor-ligand interactions and enzyme inhibition.

Medicine: Pharmacologically, it may serve as a lead compound for developing drugs targeting inflammation, infections, or cancer. Its sulfonamide moiety suggests potential antibacterial and antitumor properties.

Industry: In industrial applications, it can be part of the synthesis of agrochemicals or specialty chemicals where its reactivity patterns are exploited for specific functionalization.

Mechanism of Action

The compound likely exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions, while the sulfonamide group might inhibit enzyme activity by mimicking natural substrates or binding to active sites. Pathways involved often relate to signal transduction, cellular metabolism, or gene expression.

Comparison with Similar Compounds

Similar compounds include:

  • N-(4-methylsulfonylphenyl)-ethanesulfonamide: Both share sulfonamide and aromatic features but differ in ring structure.

  • Pyrazoles: Varying substitutions on the pyrazole ring offer different biological activities.

  • Other sulfonamides: Such as sulfamethoxazole, a well-known antibacterial agent, highlighting the therapeutic potential.

The uniqueness of N-(4-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide lies in its structural diversity combining sulfonamide, pyrazole, and aromatic functionalities, making it a versatile candidate for multiple research avenues.

Properties

IUPAC Name

N-[4-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-4-28(25,26)21-16-11-9-15(10-12-16)18-13-19(22(20-18)27(3,23)24)17-8-6-5-7-14(17)2/h5-12,19,21H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMOKSHGWZKOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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